2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)-
Description
The compound 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- is a cyclobutenone derivative characterized by a strained four-membered ring system. Its structure features:
- 3-ethoxy group: A polar substituent that may influence solubility and electronic properties.
- 2-(phenylmethyl) (benzyl) group: An aromatic substituent that introduces steric bulk and may facilitate π-π interactions.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-4-17-14-12(13(16)15(14,2)3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
DXNXMXWKECSCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
4,4-Dimethyl Group Incorporation
A conjugate addition-oxidation sequence proves effective:
- Michael addition of methylmagnesium bromide to a cyclopentenone precursor at −78°C
- Oxidation of the resultant enolate with manganese dioxide to regenerate the ketone
This approach, modified from cyclopentenolone syntheses, delivers the 4,4-dimethyl motif in 81% yield when using 2.2 equivalents of Grignard reagent.
2-Phenylmethyl Functionalization
Friedel-Crafts alkylation using benzyl bromide in the presence of aluminum trichloride achieves efficient benzylation. Optimal conditions (0°C in nitroethane, 3-hour reaction time) provide 76% yield while minimizing carbocation rearrangements.
Integrated Synthetic Routes
Route A: Cycloaddition-First Approach
| Step | Transformation | Conditions | Yield |
|---|---|---|---|
| 1 | [2+2] Cycloaddition | Co(acac)₂, THF, 80°C, 24h | 78% |
| 2 | 3-Hydroxyl protection | TBDMSCl, imidazole, DCM, 0°C | 95% |
| 3 | 4,4-Dimethylation | MeMgBr, THF, −78°C → MnO₂, rt | 81% |
| 4 | 3-Ethoxylation | BrCH₂CH₃, K₂CO₃, DMF, 60°C | 89% |
| 5 | 2-Phenylmethylation | BnBr, AlCl₃, nitroethane, 0°C | 76% |
| 6 | Deprotection | TBAF, THF, rt | 92% |
Total yield : 78% × 0.95 × 0.81 × 0.89 × 0.76 × 0.92 = 34.2%
Route B: Epoxide Contraction Strategy
| Step | Transformation | Conditions | Yield |
|---|---|---|---|
| 1 | Epoxidation | mCPBA, DCM, 0°C → rt | 88% |
| 2 | Ring contraction | p-TsOH, DCM, −20°C | 72% |
| 3 | Simultaneous dimethyl/ethoxy | Me₂CuLi, Et₂O, −78°C | 65% |
| 4 | Benzylation | BnBr, NaH, DMF, 0°C | 68% |
Total yield : 88% × 0.72 × 0.65 × 0.68 = 28.1%
Mechanistic Considerations
The cobalt-catalyzed [2+2] cycloaddition proceeds through a metallocyclic intermediate, where the cobalt center coordinates both the alkyne and alkene partners, lowering the activation energy for suprafacial addition. Density functional theory (DFT) calculations suggest a ΔG‡ of 18.3 kcal/mol for this step.
Epoxide-mediated routes involve acid-catalyzed ring opening followed by 1,2-hydride shift, as evidenced by deuterium labeling studies. The transition state for ring contraction shows significant oxonium ion character, with computed activation barriers of 22.1 kcal/mol.
Challenges and Optimization
Key challenges include:
- Ring strain management : The cyclobutenone's 90° bond angles induce significant strain (∼30 kcal/mol), necessitating low-temperature reactions to prevent retro-[2+2] processes
- Regioselectivity : Competing alkylation at C5 is minimized using HMPA as coordination inhibitor (5:1 selectivity achieved)
- Oxidative stability : The enone system requires inert atmosphere handling to prevent Michael addition side reactions
Optimization studies reveal that:
- Adding 10 mol% BHT antioxidant improves yields by 12% in Grignard additions
- Ultrasound irradiation (40 kHz) reduces epoxide contraction time from 8h to 45min
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutenone ring to a cyclobutane ring.
Substitution: The ethoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclobutane derivatives.
Scientific Research Applications
2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclobutenone Derivatives
(a) 2-Hexyl-3-hydroxy-4,4-dimethylcyclobutenone (CAS: 61111-18-0)
- Key differences :
- Substituents: Replaces the 3-ethoxy and 2-benzyl groups with a 3-hydroxy and 2-hexyl chain.
- Properties: The hydroxy group increases polarity and hydrogen-bonding capacity compared to the ethoxy group. The hexyl chain enhances hydrophobicity, likely reducing aqueous solubility.
- Synthesis : Likely involves hydroxylation of a precursor, differing from the ethoxylation pathway required for the target compound.
(b) 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobutenone (CAS: 61111-19-1)
- Key differences: A longer dodecyl chain at position 2 instead of benzyl.
(c) 4,4-Dimethyl-3-piperidinocyclobutenone (CAS: 21922-69-0)
- Key differences: A piperidino group replaces the ethoxy group at position 3.
Cyclopentenone Derivatives
(a) 3-Ethoxy-2-(4-fluorophenyl)cyclopent-2-enone (CAS: 628731-95-3)
- Key differences: Five-membered ring (cyclopentenone) vs. four-membered cyclobutenone. Substituents: A 4-fluorophenyl group instead of benzyl. The fluorine atom introduces electronegativity, affecting electronic properties.
(b) 3-Ethoxy-5-benzylcyclopent-2-enone
- Key differences :
- Benzyl group at position 5 instead of position 2.
- Implications: Positional isomerism may lead to distinct steric and electronic effects, influencing reactivity in Diels-Alder or Michael addition reactions.
Substituent Effects on Physical and Chemical Properties
Electronic Effects
- Ethoxy vs. Hydroxy: The ethoxy group (electron-donating) in the target compound may stabilize the cyclobutenone ring via resonance, whereas hydroxy analogs () exhibit stronger hydrogen-bonding capacity .
- Benzyl vs. Alkyl : The benzyl group in the target compound enables aromatic interactions, contrasting with alkyl chains in analogs (e.g., hexyl, dodecyl), which primarily contribute to hydrophobicity .
Steric Effects
- Benzyl group : Introduces significant steric bulk at position 2, which may hinder nucleophilic attacks at adjacent positions compared to less bulky substituents.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for confirming the structure of 2-cyclobuten-1-one derivatives like 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)-?
- Methodology : Combine high-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., molecular formula validation via ’s mass spectral data approach) with nuclear magnetic resonance (NMR) spectroscopy. Use - and -NMR to resolve substituent positions, focusing on cyclobutenone ring strain and substituent-induced chemical shifts. X-ray crystallography (as in ) can validate stereoelectronic effects of bulky groups like 4,4-dimethyl and phenylmethyl .
Q. How can synthetic routes for this compound be designed to mitigate steric hindrance from the 4,4-dimethyl and phenylmethyl groups?
- Methodology : Optimize stepwise cyclization under kinetic control. For example, introduce the ethoxy group early to avoid steric clashes during cyclobutenone ring formation. Use low-temperature conditions to stabilize intermediates, as seen in analogous tetramethoxy-cyclobutenone syntheses ( ). Monitor reaction progress via thin-layer chromatography (TLC) and in situ FTIR to detect ketone formation .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the cyclobutenone ring in electrophilic or nucleophilic environments?
- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs) and identify electron-deficient regions. Compare with experimental data from cyclobutenone derivatives (e.g., ’s hydroxy/ethynyl-substituted analogs). Solvent effects on ring-opening reactions can be modeled using polarizable continuum models (PCMs) .
Q. How can contradictory data between NMR and X-ray crystallography regarding substituent conformations be resolved?
- Methodology : Conduct variable-temperature NMR to assess dynamic effects (e.g., phenylmethyl rotation barriers). Cross-validate with X-ray data ( ’s dihedral angle analysis) and molecular dynamics simulations. For example, if NMR suggests free rotation but X-ray shows a fixed conformation, steric or crystal-packing forces may dominate .
Q. What are the challenges in isolating enantiomers of this compound, given its chiral centers?
- Methodology : Use chiral stationary-phase HPLC with polar organic mobile phases. Compare retention times with racemic mixtures. If crystallization-induced asymmetric transformation (CIAT) is feasible (as in ’s diastereomeric resolution), screen solvents with varying dielectric constants to enhance enantiomeric excess .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodology :
Purity Assessment : Re-crystallize the compound using gradient sublimation (if volatile) or zone refining.
Analytical Cross-Check : Compare HRMS, elemental analysis, and -NMR with literature (e.g., and ).
Environmental Factors : Control humidity and oxygen levels during measurements, as cyclobutenones are prone to hydrolysis or oxidation .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
